06:0 PE (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, CAS 96893-06-0) is a highly specialized, water-soluble short-chain phospholipid. Unlike typical physiological lipids that form stable bilayers, its symmetric C6 acyl chains and zwitterionic ethanolamine headgroup drive the formation of micellar and non-lamellar structures in aqueous solutions. In procurement and material selection, 06:0 PE is primarily sourced as a soluble PE standard, a substrate for phospholipase specificity assays, and a curvature-inducing agent for bicelle and giant unilamellar vesicle (GUV) engineering, offering a critical structural alternative to the more common short-chain phosphatidylcholine (06:0 PC / DHPC) .
Substituting 06:0 PE with the ubiquitous 06:0 PC (DHPC) or long-chain PEs (e.g., DPPE, DOPE) compromises assay validity and self-assembly behavior. Long-chain PEs are highly hydrophobic, requiring detergents or organic solvents for solubilization, which disrupts detergent-free enzymatic kinetics and native protein folding. Conversely, while DHPC is water-soluble, its bulky, non-hydrogen-bonding choline headgroup yields different spontaneous curvature and protein-lipid interaction profiles. 06:0 PE provides the unique combination of aqueous solubility and the hydrogen-bonding capacity of the ethanolamine headgroup, making it non-interchangeable for studies requiring PE-specific binding or specific negative curvature stress[1].
In studies evaluating the headgroup binding pocket of phosphatidylcholine-preferring phospholipase C (PLCBc) from Bacillus cereus, short-chain lipids are required to maintain aqueous solubility below the critical micelle concentration (CMC). Quantitative kinetic assays demonstrate that the enzyme hydrolyzes 06:0 PC, 06:0 PE, and 06:0 PS with a specificity constant (kcat/Km) ratio of 10:7:1. This establishes 06:0 PE as a highly efficient, soluble substrate for probing ethanolamine-specific enzymatic cleavage, offering 70% of the catalytic efficiency of the preferred PC substrate while remaining entirely distinct from the poorly recognized PS headgroup [1].
| Evidence Dimension | Specificity constant (kcat/Km) ratio for PLCBc hydrolysis |
| Target Compound Data | 06:0 PE (Relative ratio: 7) |
| Comparator Or Baseline | 06:0 PC (Relative ratio: 10) and 06:0 PS (Relative ratio: 1) |
| Quantified Difference | 06:0 PE shows 7-fold higher catalytic efficiency than 06:0 PS, but 30% lower than 06:0 PC. |
| Conditions | Aqueous enzymatic assay of PLCBc from Bacillus cereus below the CMC. |
Enables precise, detergent-free kinetic profiling of phospholipase headgroup specificity, crucial for diagnostic assay development and structural biology.
Standard long-chain phosphatidylethanolamines (like 16:0 PE or 18:1 PE) exhibit critical micelle concentrations (CMCs) in the nanomolar range and form insoluble lamellar or inverted hexagonal phases in water. In contrast, 06:0 PE leverages its short C6 acyl chains to remain highly water-soluble, forming dynamic micelles rather than stable bilayers. This allows 06:0 PE to be utilized as a soluble monomeric substrate or a micellar matrix without the addition of disruptive exogenous detergents like Triton X-100, which can denature sensitive target proteins .
| Evidence Dimension | Aqueous solubility and phase behavior |
| Target Compound Data | 06:0 PE (Water-soluble, forms micelles) |
| Comparator Or Baseline | Long-chain PEs e.g., DPPE/DOPE (Water-insoluble, forms bilayers/hexagonal phases) |
| Quantified Difference | Transitions from bilayer-forming, water-insoluble lipids to micelle-forming, highly water-soluble lipids. |
| Conditions | Detergent-free aqueous buffer at room temperature. |
Eliminates the need for harsh detergents when solubilizing PE headgroups for in vitro assays, preserving native protein conformations.
The geometric shape of a lipid dictates its self-assembly and curvature induction. While 06:0 PC (DHPC) acts as a cone-shaped lipid with a positive spontaneous curvature used to stabilize bicelle rims, the substitution of the bulky choline headgroup with the smaller ethanolamine headgroup in 06:0 PE alters the packing parameter. 06:0 PE's strong hydrogen-bonding capacity and smaller headgroup volume increase its propensity to form non-lamellar and inverted hexagonal structures. This makes 06:0 PE an essential dopant for inducing extreme membrane curvature stress and probing membrane fusion intermediates more aggressively than DHPC .
| Evidence Dimension | Spontaneous curvature and packing parameter |
| Target Compound Data | 06:0 PE (Smaller headgroup, strong H-bonding, drives inverted/non-lamellar curvature) |
| Comparator Or Baseline | 06:0 PC / DHPC (Bulky headgroup, drives positive curvature for bicelle rims) |
| Quantified Difference | Differential headgroup volume alters the spontaneous curvature, shifting the assembly preference from standard prolate micelles (DHPC) to higher curvature stress geometries (DHPE). |
| Conditions | Aqueous self-assembly in binary giant unilamellar vesicles (GUVs) or micellar systems. |
Provides liposome engineers and biophysicists with a precise tool to induce targeted membrane defects, fusion events, or pore formation.
Due to its high aqueous solubility and defined monomeric state below its CMC, 06:0 PE is the optimal substrate for characterizing the kinetics and headgroup specificity of phospholipases (e.g., PLC, PLA2) without the confounding effects of mixed-micelle detergent systems [1].
As a short-chain lipid with a distinct packing parameter from DHPC, 06:0 PE is utilized to modify the rim curvature and stability of bicelles, or to induce controlled pore formation and membrane fusion in synthetic giant unilamellar vesicles (GUVs) .
06:0 PE serves as a soluble ligand for co-crystallization and NMR studies of proteins and antibodies that specifically recognize the phosphatidylethanolamine headgroup (e.g., the broadly neutralizing anti-HIV antibody 4E10), where long-chain PEs would cause unwanted aggregation .